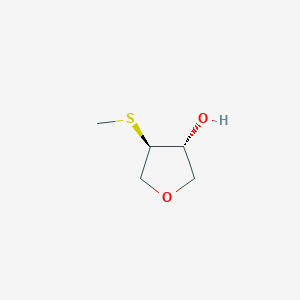

(3R,4R)-4-Methylsulfanyloxolan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-methylsulfanyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVYTDNUOBDOAH-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1COC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Oxolane Frameworks in Stereoselective Chemical Transformations

The tetrahydrofuran (B95107) ring, also known as an oxolane, is a core structural feature in a vast array of natural products and biologically active molecules. Its prevalence underscores the importance of developing synthetic methods for its stereocontrolled construction. The precise spatial arrangement of substituents on the oxolane ring is often crucial for biological activity, making stereoselective synthesis a paramount objective. acs.orgchemistryviews.org

Various strategies have been developed to achieve the enantioselective and diastereoselective synthesis of substituted tetrahydrofurans. These methods include:

Intramolecular cyclization reactions: These can involve the ring-closing of epoxy alcohols, hetero-Michael additions, or metal-catalyzed cyclizations of hydroxyalkenes. acs.orgnih.gov

Asymmetric catalysis: The use of chiral catalysts to induce stereoselectivity in the formation of the tetrahydrofuran ring is a powerful approach. nih.govnih.gov

Chiral pool synthesis: Utilizing readily available chiral starting materials to construct the oxolane framework. researchgate.netenamine.net

The (3R,4R) stereochemistry of (3R,4R)-4-Methylsulfanyloxolan-3-ol signifies a specific trans-arrangement of the hydroxyl and methylsulfanyl groups. Achieving such a defined stereochemical outcome requires precise control over the reaction conditions and the choice of synthetic methodology.

Significance of Multifunctionalized Chiral Building Blocks

Chiral building blocks are essential intermediates in the synthesis of single-enantiomer drugs and other high-value chemical entities. enamine.netnih.gov The presence of multiple, distinct functional groups in a single chiral molecule, such as the hydroxyl and methylsulfanyl groups in (3R,4R)-4-Methylsulfanyloxolan-3-ol, offers significant advantages in synthetic planning.

These functional groups can be manipulated independently or in concert to introduce further molecular complexity. For instance, the hydroxyl group can serve as a nucleophile or be converted into a good leaving group, while the thioether moiety can be oxidized to a sulfoxide (B87167) or sulfone, or participate in metal-catalyzed cross-coupling reactions. masterorganicchemistry.comresearchgate.net This orthogonality of functional groups allows for a stepwise and controlled elaboration of the molecular framework.

Overview of Research Trajectories for Vicinal Alcohol Thioether Motifs

The vicinal (1,2-) arrangement of alcohol and thioether functionalities, as seen in (3R,4R)-4-Methylsulfanyloxolan-3-ol, is a key structural motif in various biologically active compounds and is a valuable synthon in organic chemistry.

Research in this area has focused on several key aspects:

Stereoselective Synthesis: Developing methods to control the relative and absolute stereochemistry of the alcohol and thioether groups. This often involves the asymmetric dihydroxylation of vinyl sulfides or the ring-opening of chiral epoxides with sulfur nucleophiles.

Catalytic Methods: The use of transition metal catalysts to facilitate the formation of the C-S bond is an active area of research, offering milder and more efficient alternatives to traditional methods. nih.gov

Applications in Synthesis: The vicinal alcohol-thioether motif can be a precursor to other important functional groups. For example, oxidation of the thioether to a sulfoxide (B87167) followed by thermal elimination (the Mislow-Evans rearrangement) can generate allylic alcohols.

The table below summarizes some general synthetic approaches to vicinal alcohol-thioethers.

| Synthetic Approach | Description | Key Features |

| Epoxide Ring-Opening | A chiral epoxide is opened with a thiol or thiolate nucleophile. | Generally proceeds with high regioselectivity and stereospecificity (SN2 inversion). |

| Asymmetric Dihydroxylation | A vinyl sulfide (B99878) is dihydroxylated using a chiral catalyst (e.g., Sharpless asymmetric dihydroxylation). | Can provide high enantioselectivity. |

| Thiol-Ene Reaction | A radical-mediated addition of a thiol to an allylic alcohol. | Can be initiated photochemically or thermally. |

| Electrophilic Addition | Addition of a sulfenyl halide to an alkene, followed by hydrolysis. | Often proceeds via an episulfonium ion intermediate. |

Current Challenges and Future Opportunities in the Chemical Elaboration of Chiral Oxolanes

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary approach involves the cleavage of the C-O bond of the tetrahydrofuran (B95107) ring, leading to a precursor with a hydroxyl group and a leaving group, or a diol that can undergo cyclization. Another key disconnection is at the C-S bond, suggesting the introduction of the methylsulfanyl group at a later stage via nucleophilic substitution. Furthermore, breaking the C-C bond of the oxolane backbone points towards strategies involving the coupling of smaller fragments. The stereocenters at C3 and C4 are the most critical features, necessitating the use of stereoselective reactions to control their configuration.

Enantioselective and Diastereoselective Synthetic Routes to Functionalized Oxolanesacs.orgnih.govmdpi.comnih.gov

The synthesis of functionalized oxolanes with defined stereochemistry is a challenging yet crucial task in organic synthesis. acs.orgnih.govmdpi.comnih.gov Various enantioselective and diastereoselective routes have been developed to access these valuable compounds. acs.orgnih.govmdpi.comnih.gov

Strategies for Establishing the (3R,4R) Stereochemistry

Achieving the specific (3R,4R) stereochemistry in 4-methylsulfanyloxolan-3-ol requires precise control over the formation of the two adjacent chiral centers. Several strategies can be employed:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as carbohydrates or amino acids, can provide a scaffold with pre-existing stereocenters. For instance, D-xylose and diacetone-D-glucose have been utilized to synthesize (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a nitrogen analogue of the target oxolane. researchgate.net

Asymmetric Reactions: The use of chiral catalysts or reagents can induce enantioselectivity in the formation of the stereocenters. This includes asymmetric dihydroxylation, epoxidation, and aldol (B89426) reactions.

Substrate Control: The inherent stereochemistry of a substrate can direct the stereochemical outcome of a reaction. For example, the stereoselective reduction of a ketone precursor can be influenced by neighboring chiral centers. The "swap method" is a useful technique for determining R and S configurations in chiral molecules. youtube.comyoutube.com

Cyclization Reactions for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring is a key step in the synthesis of oxolane derivatives. organic-chemistry.org Several cyclization strategies are commonly employed:

Williamson Ether Synthesis: This classic method involves the intramolecular reaction of a halo-alcohol under basic conditions. It has been successfully used in the synthesis of various oxetanes and can be applied to tetrahydrofuran formation. acs.org

Acid-Catalyzed Cyclization: The treatment of diols with acid can promote cyclization to form tetrahydrofurans. For example, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol was synthesized from 2-deoxy-D-ribose via reduction and subsequent acid-catalyzed dehydration/cyclization. nih.gov

Oxidative Cyclization: Transition metal-catalyzed oxidative cyclization of 1,5-dienes is a powerful method for constructing tetrahydrofuran-diols with control over relative stereochemistry. nih.gov Ruthenium-catalyzed oxidative cyclization has been shown to be effective for this transformation. nih.gov

Radical Cyclization: Radical-mediated cyclizations offer a mild and efficient way to form the tetrahydrofuran ring. acs.org For instance, the carbonylation/reductive cyclization of β-hydroxyalkyl aryl chalcogenides can produce 2,5-disubstituted tetrahydrofuran-3-ones. acs.org

[3+2] Cycloaddition Reactions: Iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes provides a direct route to highly enantioenriched tetrahydrofurans under mild conditions. acs.org

Asymmetric Catalytic Approaches for Chiral Thioether-Alcohol Systemsrsc.orgbohrium.comresearchgate.net

The synthesis of molecules containing both a chiral thioether and a chiral alcohol presents a unique synthetic challenge. Asymmetric catalysis offers powerful tools to address this. rsc.orgbohrium.comresearchgate.net

| Catalyst System | Reaction Type | Key Features |

| Phosphine Catalysts | Asymmetric γ-addition | Enables the construction of tertiary thioethers and alcohols with high enantioselectivity. rsc.org |

| Transition Metal Complexes with Chiral Thioether Ligands | Various (e.g., allylic substitution, hydrogenation) | The coordination of chiral thioether ligands to transition metals creates effective asymmetric catalysts. bohrium.comresearchgate.net |

| Lanthanide-based Catalysts | Asymmetric addition to enones | Catalyzes the addition of thiols to cyclic enones to produce enantioenriched thioethers. beilstein-journals.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net This strategy is widely used in asymmetric synthesis. researchgate.netresearchgate.net

Evans Oxazolidinones: These are among the most successful chiral auxiliaries and have been used in a wide range of asymmetric transformations, including aldol reactions and alkylations, to produce compounds with high diastereoselectivity. researchgate.netresearchgate.net

Camphorsultam: This chiral auxiliary has proven effective in Michael additions and in controlling the stereochemistry of oxazoline (B21484) ring formation. wikipedia.org

Pyrimidinone-based Auxiliaries: These have been evaluated for asymmetric aldol and alkylation reactions, affording excellent yields and stereoselectivities. nih.gov

The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. researchgate.net

Chemoenzymatic and Biocatalytic Pathways for Oxolane Derivativesresearchgate.net

The use of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. researchgate.net

Imine Reductases (IREDs): These enzymes have been utilized for the stereodivergent synthesis of various nitrogen-containing heterocycles, demonstrating their potential for the asymmetric synthesis of related oxolane derivatives. nih.gov

Enzymatic C-H Oxyfunctionalization: Enzymes can catalyze the direct hydroxylation of C-H bonds with high regio- and stereoselectivity, providing a powerful tool for the synthesis of complex molecules. rsc.org

The application of biocatalysis to the synthesis of this compound could involve the enzymatic resolution of a racemic intermediate or the direct enantioselective formation of a key chiral building block.

Synthesis of Stereochemically Defined Precursors

The construction of the this compound scaffold relies heavily on the strategic manipulation of chiral starting materials and the stereocontrolled introduction of functional groups. A prominent and effective strategy commences with readily available carbohydrates, such as D-ribose, which provides a scaffold with the requisite stereochemistry that can be methodically altered.

A key approach, pioneered in the synthesis of 4'-thionucleosides, involves the conversion of a protected pentose (B10789219) into a 4-thiosugar derivative. acs.orgnsf.gov This transformation sets the stage for the introduction of the methylsulfanyl group and subsequent modifications to yield the target oxolan-3-ol.

Synthesis of 4-Thiofuranosyl Donors from D-Ribose

A practical and scalable synthesis of 4-thiosugar precursors begins with D-ribose. acs.org The initial steps involve the protection of the hydroxyl groups, a common strategy in carbohydrate chemistry to ensure regioselectivity in subsequent reactions.

The synthesis of the key 4-thiofuranosyl donor starts with the conversion of D-ribose to its methyl furanoside, followed by benzylation of the hydroxyl groups to afford 2,3,5-tri-O-benzyl ribose in high yield. acs.org Reduction of the lactol to the corresponding ribitol, followed by mesylation of the primary and C-4 hydroxyl groups, provides a crucial dimesylate intermediate. acs.org

A critical step in establishing the (3R,4R) stereochemistry is the double inversion at the C-4 center. This is achieved through a Finkelstein-type reaction to replace the mesyl groups with bromine, followed by a nucleophilic substitution with sodium sulfide (B99878). This sequence not only introduces the sulfur atom into the furanose ring but also inverts the stereochemistry at C-4, ultimately leading to the desired thioether with the correct configuration after ring closure. acs.org It is important to note that these reaction conditions require careful control to avoid epimerization at the C-3 and C-4 positions. acs.org

The resulting thioether is then oxidized to a sulfoxide (B87167), which undergoes a Pummerer rearrangement to furnish the activated 4-thiofuranosyl donor. This donor is a versatile intermediate for the synthesis of various 4-thionucleosides and can be further manipulated to yield the target this compound. acs.org

Table 1: Key Steps in the Synthesis of a 4-Thiofuranosyl Donor from D-Ribose acs.org

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | D-Ribose | 1. MeOH, H₂SO₄; 2. BnBr, NaH, DMF; 3. H₂O, H₂SO₄ | 2,3,5-tri-O-benzyl ribose | 88 (over 3 steps) |

| 2 | 2,3,5-tri-O-benzyl ribose | NaBH₄, MeOH | 2,3,5-tri-O-benzyl-D-ribitol | - |

| 3 | 2,3,5-tri-O-benzyl-D-ribitol | MsCl, Pyridine | 2,3,5-tri-O-benzyl-1,4-di-O-mesyl-D-ribitol | - |

| 4 | Dimesylate | 1. LiBr, Acetone; 2. Na₂S, DMF, 100 °C | 1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-ribitol | 63 (over 3 steps) |

| 5 | Thioether | 1. m-CPBA; 2. Ac₂O | 1-O-Acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose | 81 (over 2 steps) |

Introduction of the Methylsulfanyl Group

With the 4-thiofuranose scaffold in hand, the next critical step is the introduction of the methylsulfanyl group. This can be achieved through the S-alkylation of the corresponding thiol. The protected 4-thiofuranose can be de-acetylated at the anomeric position and then treated with a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the 4-S-methyl derivative.

Alternatively, direct S-methylation of a thiosugar can be accomplished under various conditions. For instance, the alkylation of O-protected thiosugars with electrophiles in hexafluoroisopropanol (HFIP) has been shown to proceed with good diastereoselectivity. nih.gov While this method was reported for alkylation with epoxides, similar principles can be applied for methylation.

Conversion to this compound

The final stage of the synthesis requires the removal of the protecting groups and the conversion of the furanoside to the target oxolan-3-ol. This involves the debenzylation of the hydroxyl groups, typically achieved through catalytic hydrogenation.

Furthermore, the furanoside structure needs to be converted to a simple tetrahydrofuran ring, which involves the removal of the substituents at the C-1 and C-5 positions. One plausible approach is the reductive cleavage of the thioacetal that can be formed at the anomeric center. The Mozingo reduction, which employs Raney nickel and hydrogen, is a classic method for the desulfurization of thioacetals to the corresponding alkanes. youtube.comquimicaorganica.org A similar strategy could be envisioned for the C1-position of the 4-S-methyl-4-thio-furanoside.

A more direct approach would involve the selective deprotection and modification of the terminal hydroxyl groups. For instance, after debenzylation, the primary hydroxyl at C-5 could be selectively removed through a sequence of tosylation and reduction with a hydride reagent like lithium aluminum hydride. The anomeric position would also require reduction to a methylene (B1212753) group.

The stereoselective synthesis of substituted tetrahydrofurans is a well-established field, and various methods, including intramolecular cyclizations and rearrangements, can be employed to construct the core ring system with defined stereochemistry. organic-chemistry.orgnih.gov

Table 2: Summary of Synthetic Transformations

| Transformation | Precursor | Key Reagents | Expected Product |

| S-Methylation | Protected 4-Thiofuranose | Methyl Iodide, Base | Protected 4-S-Methyl-4-thiofuranoside |

| Debenzylation | Benzyl-protected furanoside | H₂, Pd/C | Polyhydroxylated furanoside |

| Reductive Desulfurization (Anomeric) | Thioacetal at C1 | Raney Ni, H₂ | C1-Methylene derivative |

| Selective Deoxygenation (C5) | C5-Tosyl derivative | LiAlH₄ | C5-Deoxy derivative |

Functional Group Interconversions Involving the Hydroxyl Moiety

The secondary alcohol in this compound is a versatile handle for a variety of chemical transformations, including protection, oxidation, reduction, and nucleophilic substitution.

To facilitate reactions at other positions of the molecule, such as the methylsulfanyl group, the hydroxyl function often requires temporary protection. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.eduorganic-chemistry.orgcreative-peptides.com Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation, stability, and selective cleavage under mild conditions. wikipedia.orglibretexts.org

Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl), triisopropylsilyl chloride (TIPSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl), typically in the presence of a base like imidazole (B134444) or 2,6-lutidine. wikipedia.org The relative stability of these silyl ethers to acidic conditions and fluoride-mediated cleavage allows for orthogonal protection strategies in more complex syntheses. wikipedia.orggelest.comresearchgate.net For instance, a TBS ether can often be selectively cleaved in the presence of a more sterically hindered or electronically different silyl ether like TBDPS. lookchem.com

Table 1: Representative Protecting Group Strategies for Secondary Alcohols

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF; or HF-Pyridine | wikipedia.org |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF | psu.edu |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | TBAF, THF (slower than TBS) | lookchem.com |

| Acetyl (Ac) | Acetic Anhydride, Pyridine | K₂CO₃, MeOH; or mild acid | libretexts.org |

Deprotection methodologies are chosen to be compatible with the other functional groups present in the molecule. For silyl ethers, fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective. gelest.com Acidic conditions can also be used, with the rate of cleavage being dependent on the steric bulk of the silyl group. wikipedia.org For instance, zinc bromide in the presence of water has been shown to selectively deprotect alkyl silyl ethers. lookchem.com

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (R)-4-(methylsulfanyl)tetrahydrofuran-3-one. This transformation is critical for accessing different substitution patterns at the C3 position. A variety of oxidizing agents can be employed, with chemoselectivity being a key consideration to avoid oxidation of the sulfur atom.

A highly effective method for oxidizing secondary alcohols in the presence of sensitive functional groups like thioethers is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid or sodium hypochlorite. google.com This method operates under mild conditions, preserving the integrity of the methylsulfanyl group. Other chromium-based reagents have been used for the oxidation of 3-hydroxytetrahydrofuran, but their toxicity and environmental impact are significant drawbacks. google.com

The reduction of the resulting ketone, (R)-4-(methylsulfanyl)tetrahydrofuran-3-one, can proceed with high diastereoselectivity, influenced by the choice of reducing agent and the steric environment of the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) would likely lead to the thermodynamically favored product, while bulkier reducing agents could potentially favor the formation of the cis diastereomer.

Table 2: Representative Oxidation Reactions of 3-Hydroxytetrahydrofuran Analogs

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxytetrahydrofuran | TEMPO, Trichloroisocyanuric Acid, CH₂Cl₂ | 3-Oxotetrahydrofuran | High | google.com |

The hydroxyl group at the C3 position can be converted into a good leaving group, allowing for nucleophilic substitution. A prominent example of such a transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the direct conversion of the alcohol to a variety of other functional groups, such as esters, azides, or phthalimides, with complete inversion of stereochemistry at the reacting center. nih.gov

In the context of this compound, a Mitsunobu reaction would proceed via an oxyphosphonium intermediate, which is then displaced by a nucleophile in an Sₙ2 fashion. This would result in the formation of a product with a (3S,4R) configuration. The choice of nucleophile dictates the resulting functional group; for example, using benzoic acid would yield a benzoate (B1203000) ester, while phthalimide (B116566) would introduce a protected amino group. organic-chemistry.orgnih.govnii.ac.jp The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

Transformations of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is nucleophilic and can be readily oxidized or involved in carbon-sulfur bond manipulations.

The thioether moiety can be selectively oxidized to a sulfoxide and further to a sulfone. These oxidations introduce a chiral center at the sulfur atom in the case of the sulfoxide, and the resulting sulfoxides and sulfones are valuable intermediates in organic synthesis. nih.govresearchgate.net

The selective oxidation to the sulfoxide can be achieved using a single equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.govmasterorganicchemistry.com Over-oxidation to the sulfone can be a competing reaction but can be minimized by careful control of stoichiometry and reaction conditions. A variety of metal-based catalysts have also been developed for the chemoselective oxidation of thioethers to sulfoxides with high efficiency. organic-chemistry.orgrsc.org

Further oxidation of the sulfoxide to the corresponding sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. nih.gov Sulfones are stable, polar functional groups that can be used in various subsequent transformations. nih.gov The oxidation state of the sulfur significantly impacts the electronic properties of the molecule.

Table 3: Representative Oxidation Reactions of Thioethers

| Substrate Type | Reagents | Product Type | Comments | Reference |

|---|---|---|---|---|

| Alkyl Aryl Thioether | H₂O₂, Tantalum Carbide (cat.) | Alkyl Aryl Sulfoxide | High yield and selectivity. | organic-chemistry.org |

| Alkyl Aryl Thioether | H₂O₂, Niobium Carbide (cat.) | Alkyl Aryl Sulfone | High yield and selectivity for sulfone. | organic-chemistry.org |

| Various Thioethers | tert-Butyl Hydroperoxide, Methanesulfonic Acid (cat.) | Sulfoxide | Oxidative variant of the thiol-ene reaction. | organic-chemistry.org |

The oxidation of thioethers is sensitive to the electronic and steric environment of the sulfur atom. nih.gov The presence of the nearby hydroxyl or a protected hydroxyl group on the tetrahydrofuran ring could influence the rate and selectivity of the oxidation.

The elaboration of the carbon-sulfur bond in this compound could involve reactions at the methyl group or cleavage of the C-S bond itself. While direct functionalization of the methyl group can be challenging, the thioether can be activated to facilitate such reactions.

Cleavage of the C-S bond in thioethers is generally difficult and requires specific reagents or conditions. youtube.com Electrochemical methods have been developed for the regioselective cleavage of C(sp³)–S bonds, which generate cationic species that can be trapped by nucleophiles. rsc.org Reagents like N-bromosuccinimide (NBS) or Selectfluor have also been reported to mediate C(sp³)–S bond cleavage, often leading to subsequent functionalization at the carbon atom. researchgate.net Photochemical methods can also induce C-S bond cleavage. google.comrsc.org These transformations, while possible, would need to be carefully optimized for a substrate like this compound, given the presence of other sensitive functional groups.

Thiophilic Reactions and Ligand Properties

No specific studies on the thiophilic reactions or ligand properties of this compound have been identified. In principle, the sulfur atom in the methylsulfanyl group possesses lone pairs of electrons that could engage in coordination with metal centers, suggesting potential ligand capabilities. Thiophilic reactions, involving the affinity of reagents for sulfur, are a theoretical possibility, but experimental data for this compound are absent from the available literature.

Intramolecular and Intermolecular Reactions Involving Both Functional Groups

The juxtaposition of a hydroxyl and a methylsulfanyl group on the oxolane ring provides a platform for a variety of potential intramolecular and intermolecular reactions.

Stereoelectronic Effects and Neighboring Group Participation

The trans relationship between the hydroxyl and methylsulfanyl groups in this compound is a key structural feature. General principles of organic chemistry suggest that the sulfur atom could act as a neighboring group, participating in reactions at the adjacent carbon atom (C3). nih.govwikipedia.orglibretexts.org This anchimeric assistance could influence the rate and stereochemical outcome of nucleophilic substitution reactions at C3. wikipedia.org For instance, activation of the hydroxyl group and its subsequent departure could be facilitated by the intramolecular attack of the sulfur atom, leading to a bridged sulfonium (B1226848) ion intermediate. However, no specific experimental studies or data tables confirming such effects for this particular molecule are available.

Rearrangement Processes

The structure of this compound could theoretically be prone to various rearrangement reactions, particularly under acidic or basic conditions. libretexts.orgslideshare.netbyjus.commasterorganicchemistry.com For example, a pinacol-type rearrangement could be envisaged under acidic conditions, potentially involving migration of a group to an adjacent carbocation. libretexts.org Despite these theoretical possibilities, the scientific literature lacks any documented rearrangement processes specifically involving this compound.

Mechanistic Investigations of Key Transformations

A thorough understanding of a compound's reactivity relies on detailed mechanistic investigations of its key transformations.

Transition State Analysis in Stereoselective Reactions

Without established stereoselective reactions for this compound, there is a corresponding absence of any transition state analysis. Such analyses are crucial for explaining the origins of stereoselectivity in chemical reactions. youtube.com

Identification of Reactive Intermediates

The identification of reactive intermediates, such as the potential sulfonium ion mentioned earlier, is fundamental to elucidating reaction mechanisms. However, no studies have been found that report the trapping or spectroscopic observation of any reactive intermediates formed from this compound.

This compound as a Chiral Building Block

The utility of this compound as a chiral building block stems from its inherent stereochemical purity and the presence of multiple functional groups. The tetrahydrofuran (oxolane) core is a common motif in a vast array of natural products. The synthesis of chiral tetrahydrofuran derivatives often begins with materials from the chiral pool, such as L-malic acid, which can be converted through a series of steps including esterification, reduction, and cyclization to yield chiral hydroxytetrahydrofurans. google.com The introduction of a thioether at the C-4 position, adjacent to a hydroxyl group at C-3, provides a unique set of reactive sites that can be selectively manipulated.

The synthesis of such functionalized tetrahydrofurans can be achieved through various stereoselective methods. General strategies for creating substituted tetrahydrofurans include intramolecular additions of alcohols to epoxides and visible-light-mediated deoxygenative cyclizations of appropriately substituted diols. nih.govnih.gov These methods allow for the precise control of stereochemistry, which is crucial for the utility of the resulting building blocks.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (3R,4R)-4-(methylthio)tetrahydrofuran-3-ol |

| Molecular Formula | C₅H₁₀O₂S |

| Molecular Weight | 134.20 g/mol |

| Stereochemistry | 3R, 4R (trans) |

| Key Functional Groups | Hydroxyl (-OH), Thioether (-SCH₃), Tetrahydrofuran |

Strategic Use in the Synthesis of Optically Active Polycyclic Systems

The tetrahydrofuran ring in this compound can serve as a scaffold for the construction of more complex, optically active polycyclic systems. The inherent ring strain and the presence of functional groups allow for a variety of ring-opening and annulation strategies. For instance, the hydroxyl group can be used to direct further reactions or can be converted into a leaving group to facilitate ring-opening by a nucleophile.

Methodologies for the synthesis of substituted tetrahydrofurans often lead to intermediates that are primed for further cyclization reactions. For example, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones is a powerful method for generating functionalized chiral tetrahydrofuran rings. rsc.org The resulting products can then be elaborated into more complex polycyclic frameworks. The presence of the thioether in this compound offers additional handles for synthetic manipulation, potentially enabling unique cyclization pathways that are not accessible with simple oxygenated analogues.

Contribution to the Construction of Natural Product Frameworks and Bioactive Scaffolds

The tetrahydrofuran motif is a recurring structural element in a wide range of natural products, including polyketide marine natural products. nih.gov The ability to synthesize highly substituted, enantiomerically pure tetrahydrofuran derivatives is therefore of great interest to synthetic chemists. Chiral furan (B31954) and tetrahydrofuran derivatives are important building blocks for many natural and bioactive compounds. scilit.com

This compound can serve as a key intermediate in the synthesis of such complex natural product frameworks. Its specific stereochemistry and functionalization pattern could be retrosynthetically mapped onto a target molecule, allowing for a convergent and stereocontrolled synthesis. The hydroxyl and thioether groups can be further functionalized or can participate in key bond-forming reactions to build up the carbon skeleton of the natural product. The stereoselective synthesis of such building blocks is crucial for obtaining the desired diastereomer of the final product.

Utility in Ligand Design for Asymmetric Catalysis

The structural features of this compound make it an intriguing candidate for use as a chiral ligand in asymmetric catalysis. The combination of a soft thioether donor and a hard hydroxyl donor allows it to act as a bidentate ligand, chelating to a metal center. Chiral thioether ligands have been successfully employed in a variety of transition metal-catalyzed asymmetric reactions, including allylic substitution, hydrogenation, and Michael additions. researchgate.netbohrium.com

The rigid tetrahydrofuran backbone of this compound would create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity. The trans-disposition of the coordinating groups would lead to a specific chelate geometry, influencing the outcome of the catalytic transformation. The development of new chiral ligands is critical for advancing the field of asymmetric synthesis, and functionalized tetrahydrofurans like the title compound offer a promising platform for ligand design. rsc.orgnih.gov

Table 2: Potential Applications of this compound in Organic Synthesis

| Application Area | Rationale |

| Chiral Pool Diversification | Provides a unique, enantiomerically pure building block with multiple functional groups. |

| Polycyclic Synthesis | The tetrahydrofuran ring can undergo ring-opening or annulation reactions to form more complex structures. |

| Natural Product Synthesis | The tetrahydrofuran motif is common in natural products; this compound serves as a valuable intermediate. |

| Asymmetric Catalysis | The hydroxyl and thioether groups can act as a bidentate ligand for transition metal catalysts. |

Advanced Structural Elucidation and Theoretical Investigations

Spectroscopic Analysis for Stereochemical and Conformational Assignment

Spectroscopic methods are paramount for probing the intricate three-dimensional structure of molecules in solution.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the connectivity and relative stereochemistry of (3R,4R)-4-Methylsulfanyloxolan-3-ol.

¹H and ¹³C NMR: These experiments would confirm the presence of all proton and carbon environments within the molecule. The chemical shifts would provide initial clues about the electronic environment of each nucleus.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal proton-proton scalar couplings, establishing the connectivity of the proton network within the oxolane ring and the methylsulfanyl group. For instance, it would show correlations between the proton at C3 and the adjacent protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): To further confirm the molecular structure, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the methylsulfanyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical and conformational analysis, a 2D NOESY experiment is vital. It detects through-space correlations between protons that are in close proximity. For the (3R,4R) stereoisomer, specific NOE correlations would be expected. For example, in a likely conformation, the proton at C3 and the proton at C4 would be on the same face of the ring and thus show a NOE cross-peak. The absence or presence of specific NOEs would help to differentiate it from other diastereomers and provide insight into the preferred ring conformation.

A hypothetical table of expected ¹H NMR data is presented below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected COSY Correlations | Expected NOESY Correlations (for a specific conformation) |

| H3 | 3.8 - 4.2 | ddd | H2α, H2β, H4 | H4, H5α |

| H4 | 3.0 - 3.4 | ddd | H3, H5α, H5β | H3, SCH₃ |

| H2α, H2β | 3.5 - 4.0 | m | H3 | H5α, H5β |

| H5α, H5β | 3.6 - 4.1 | m | H4 | H2α, H2β |

| SCH₃ | 2.1 - 2.4 | s | - | H4 |

| OH | Variable | br s | - | H3 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, would provide information on the functional groups and intramolecular interactions, such as hydrogen bonding. The O-H stretching frequency, typically observed in the range of 3200-3600 cm⁻¹, would be particularly informative. A broad band in this region would suggest the presence of intermolecular hydrogen bonding in the condensed phase. In dilute solutions, a sharper band at a higher frequency might be observed, corresponding to a free or intramolecularly hydrogen-bonded hydroxyl group. The C-S stretching vibration, expected in the 600-800 cm⁻¹ region, would confirm the presence of the methylsulfanyl group.

Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, could be compared with data from structurally similar compounds or with theoretical predictions to assign the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The electronic transitions of the chromophores in the molecule, such as the sulfide (B99878) group, would give rise to a characteristic CD spectrum. Comparison of the experimental CD spectrum with that predicted by quantum mechanical calculations for the (3R,4R) enantiomer would be a powerful method for confirming the absolute configuration.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. This technique would require the growth of a suitable single crystal of this compound. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation in the solid state. Furthermore, by using anomalous dispersion effects, the absolute configuration could be determined with high confidence, confirming the (3R,4R) assignment.

A hypothetical table of crystallographic data is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1047.4 |

| Z | 4 |

| Density (calculated) | 1.25 g/cm³ |

| Flack Parameter | Close to 0 for the correct enantiomer |

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental data, computational methods are invaluable for understanding the structural and energetic properties of molecules.

Quantum mechanical calculations, such as Density Functional Theory (DFT), would be used to explore the conformational landscape of this compound. By performing a systematic search of the potential energy surface, the various low-energy conformations of the oxolane ring (e.g., envelope, twisted forms) could be identified and their relative energies calculated. This analysis would provide insights into the most stable conformations in the gas phase or in solution (with the inclusion of a solvent model). The calculated geometries of the most stable conformers could then be used to predict NMR parameters (chemical shifts and coupling constants) and chiroptical spectra (ORD and CD), which can be compared with experimental data to validate the conformational model and the stereochemical assignment.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of thiosugars are fundamental to understanding their reactivity and physical properties. Theoretical chemistry provides powerful tools to investigate these aspects at a molecular level.

Key Areas of Investigation for Thiosugars:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energies and shapes of these orbitals in thiosugars determine their susceptibility to nucleophilic or electrophilic attack.

A summary of how theoretical methods are generally applied to analyze the electronic structure of thiosugars is presented in the table below.

| Theoretical Method | Application in Thiosugar Analysis |

| Density Functional Theory (DFT) | Calculation of optimized molecular geometries, bond lengths, and bond angles. It is also used to determine the vibrational frequencies corresponding to different functional groups. |

| Natural Bond Orbital (NBO) | Analysis of charge distribution, orbital interactions, and the nature of chemical bonds (e.g., ionic vs. covalent character). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond critical points and electron density to provide a detailed picture of the bonding within the thiosugar molecule. |

Reaction Mechanism Predictions and Energetics

Theoretical chemistry plays a vital role in elucidating the mechanisms of reactions involving thiosugars and in determining the energetics of these processes. Such studies are essential for understanding their synthesis and biological activity.

Typical Theoretical Investigations for Thiosugar Reactions:

Transition State Searching: Computational methods are used to locate the transition state structures for various reactions, such as glycosylation or enzymatic hydrolysis. The geometry and energy of the transition state provide insights into the reaction pathway.

Activation Energy Calculation: By calculating the energy difference between the reactants and the transition state, the activation energy for a reaction can be determined. This helps in predicting the reaction rate and understanding the factors that influence it.

Reaction Pathway Mapping: The entire reaction coordinate can be mapped out, showing the energy changes as the reactants are converted into products. This can reveal the presence of intermediates and competing reaction pathways. For instance, theoretical studies can be used to investigate the mechanism of formation of thiosugars, such as the displacement of a leaving group by a sulfur nucleophile. mdpi.com

The table below outlines common computational approaches for studying reaction mechanisms in thiosugars.

| Computational Approach | Utility in Reaction Mechanism Studies |

| Transition State Theory (TST) | Used in conjunction with computational chemistry to calculate reaction rate constants from the properties of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | A method to confirm that a located transition state connects the desired reactants and products on the potential energy surface. |

| Solvation Models (e.g., PCM) | To account for the effect of the solvent on the reaction energetics and mechanism, which is crucial for reactions carried out in solution. |

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules like thiosugars. This aids in their characterization and structural elucidation.

Spectroscopic Parameters Predicted for Thiosugars:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of thiosugars. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a thiosugar can be calculated computationally. This helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-S or S-H stretching.

Mass Spectrometry: While not a direct prediction of the mass spectrum, computational methods can be used to study the fragmentation patterns of thiosugars upon ionization, aiding in the interpretation of mass spectrometry data.

The following table summarizes the application of computational methods in predicting spectroscopic parameters for thiosugars.

| Spectroscopic Technique | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) for ¹H and ¹³C nuclei, and spin-spin coupling constants (J). |

| Infrared (IR) Spectroscopy | Vibrational frequencies (in cm⁻¹) and their corresponding intensities, which correlate to the absorption bands in the IR spectrum. |

| Circular Dichroism (CD) | Electronic transitions and chiroptical properties, which are particularly important for chiral molecules like thiosugars. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for (3R,4R)-4-Methylsulfanyloxolan-3-ol

The pursuit of greener and more efficient synthetic routes to chiral molecules is a paramount goal in modern organic chemistry. Future research on this compound is expected to prioritize the development of sustainable methodologies that minimize waste, reduce reliance on hazardous reagents, and utilize renewable feedstocks.

One promising avenue lies in the application of biocatalysis . The use of enzymes, such as ketoreductases, lipases, and dioxygenases, offers the potential for highly stereoselective syntheses under mild reaction conditions. nih.gov Researchers are likely to explore enzymatic kinetic resolutions of racemic mixtures or the asymmetric synthesis from prochiral starting materials to afford the desired (3R,4R) stereochemistry with high enantiomeric excess. The derivation of starting materials from renewable biomass, such as pentoses, is another key area of interest for the sustainable production of chiral tetrahydrofurans. rsc.orgrepec.org

Furthermore, the development of novel catalytic systems is anticipated. This includes the design of new chiral ligands for transition-metal-catalyzed asymmetric reactions that can efficiently construct the oxolane ring with the desired stereochemistry. rsc.orgrsc.orgresearchgate.net Metal-free catalytic systems, which offer the advantage of avoiding toxic and expensive heavy metals, are also expected to be a major focus. nih.govresearchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Methodology | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability, substrate scope, and the need for co-factor regeneration. |

| Renewable Feedstocks | Reduced environmental impact, potential for lower cost. youtube.com | Availability and variability of feedstocks, requires development of efficient conversion processes. |

| Novel Catalysis | High efficiency and selectivity, potential for new reaction pathways. rsc.orgrsc.orgresearchgate.net | Catalyst cost and stability, ligand synthesis and optimization. |

| Metal-Free Catalysis | Avoidance of toxic metals, lower cost. nih.govresearchgate.net | Catalyst loading, reaction scope, and achieving high stereoselectivity. |

Exploration of Unprecedented Reactivity Profiles of the Alcohol-Thioether Functionality

The co-existence of a hydroxyl group and a thioether moiety on the oxolane ring of this compound presents a unique platform for exploring novel chemical transformations. The interplay between these two functional groups can lead to unprecedented reactivity and the development of new synthetic strategies.

Future research will likely focus on the selective functionalization of either the alcohol or the thioether. The hydroxyl group can be a handle for various transformations, including esterification, etherification, and oxidation. The thioether, on the other hand, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in a range of reactions, such as Pummerer-type rearrangements or as a leaving group in substitution reactions. masterorganicchemistry.com

The development of catalytic systems that can differentiate between the two functional groups and enable chemo- and stereoselective transformations is a key area of investigation. For instance, new catalysts could be designed to facilitate intramolecular reactions, where the alcohol and thioether moieties interact to form novel cyclic structures. The unique electronic properties of the sulfur atom could also be exploited in the design of new catalytic cycles. nih.govnih.gov

Expanding the Scope of this compound as a Versatile Chiral Synthon

This compound is a valuable chiral building block, and future research will undoubtedly focus on expanding its applications in the synthesis of complex and biologically active molecules. rug.nl Its defined stereochemistry and the presence of two modifiable functional groups make it an attractive starting material for the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov

The oxolane scaffold is a common feature in many biologically active compounds. nih.gov Therefore, this compound can serve as a precursor for the synthesis of novel tetrahydrofuran (B95107) derivatives with potential therapeutic applications. rsc.org Researchers are expected to explore its use in the synthesis of analogs of existing drugs, as well as in the discovery of new chemical entities with unique biological profiles.

Table 2: Potential Applications of this compound as a Chiral Synthon

| Target Molecule Class | Potential Synthetic Utility |

| Pharmaceuticals | Synthesis of chiral drug intermediates and active pharmaceutical ingredients (APIs). nih.govasymchem.com |

| Agrochemicals | Development of new pesticides and herbicides with improved efficacy and selectivity. rug.nl |

| Natural Products | Total synthesis of complex natural products containing the tetrahydrofuran motif. nih.gov |

| Chiral Ligands | As a scaffold for the design and synthesis of new chiral ligands for asymmetric catalysis. rsc.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical synthesis. chemspeed.comyoutube.com Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in batch. organic-chemistry.org

Future research will likely focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. organic-chemistry.org This will enable the on-demand production of this chiral building block and its derivatives, facilitating high-throughput screening and optimization of reaction conditions.

Automated synthesis platforms, which combine robotics and artificial intelligence, have the potential to revolutionize the way chemical synthesis is performed. youtube.com The integration of this compound into these platforms will enable the rapid and automated synthesis of libraries of compounds for drug discovery and other applications. njvcare.com

Design of Related Chiral Oxolane Scaffolds with Tuned Reactivity

Building upon the knowledge gained from this compound, future research is expected to focus on the design and synthesis of related chiral oxolane scaffolds with tuned reactivity. By systematically modifying the substituents on the oxolane ring, it will be possible to fine-tune the steric and electronic properties of the molecule, leading to new and improved chiral building blocks.

This systematic approach to scaffold design will lead to a deeper understanding of the structure-activity relationships of this class of compounds and will ultimately expand the toolbox of chiral building blocks available to synthetic chemists.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3R,4R)-4-Methylsulfanyloxolan-3-ol be experimentally confirmed?

- Methodological Answer : The stereochemistry of this compound can be resolved using NMR spectroscopy (e.g., NOESY or ROESY experiments) to detect spatial proximity between hydrogens on the oxolane ring and the methylsulfanyl group. Additionally, X-ray crystallography is definitive for absolute configuration determination. For example, similar compounds like (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol have been structurally validated via crystallography . Polarimetry can also corroborate optical activity, provided enantiopure samples are available.

Q. What synthetic routes are optimal for producing this compound with high enantiomeric excess?

- Methodological Answer : Regioselective epoxide ring-opening strategies are commonly employed. For example, nucleophilic attack by methylsulfanyl groups on chiral epoxide precursors (e.g., (3R,4R)-epoxyoxolane derivatives) under basic conditions can yield the desired stereochemistry. Green chemistry approaches, such as using methanol as a methylating agent and inorganic bases (e.g., KOH), have been validated for analogous systems to reduce reliance on toxic reagents like DDQ or LiAlH4 .

Q. How can researchers ensure purity and stability during storage of this compound?

- Methodological Answer : Store the compound in airtight, amber glass containers under inert gas (e.g., argon) to prevent oxidation of the methylsulfanyl group. Purity can be monitored via HPLC with a chiral stationary phase or GC-MS. Stability studies under varying temperatures (4°C to 25°C) and humidity levels should be conducted to establish shelf-life parameters. For related compounds, protocols recommend avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or conformational flexibility . For instance, the hydroxymethyl group’s orientation can lead to variable coupling constants. Computational methods (e.g., DFT-based NMR chemical shift predictions) can validate experimental spectra. Cross-validation using multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation) is critical .

Q. How does the methylsulfanyl group influence the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : The methylsulfanyl group acts as a chiral auxiliary in stereoselective reactions. For example, in Pd-catalyzed cross-coupling reactions, its steric bulk and electron-donating properties can direct regioselectivity. Comparative studies with phenylsulfanyl analogs (e.g., (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol) reveal that methyl substitution enhances solubility in nonpolar solvents, affecting reaction kinetics .

Q. What experimental designs are recommended for studying metabolic stability in pharmacological applications?

- Methodological Answer : Use in vitro microsomal assays (human/rodent liver microsomes) to assess oxidative degradation. LC-MS/MS quantifies parent compound depletion over time. For in vivo studies, isotopically labeled (e.g., deuterated) analogs can track metabolic pathways. Structural analogs like 3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol have been profiled for cytochrome P450 interactions, providing a template for experimental design .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to enzymes or receptors. Focus on the hydroxymethyl and methylsulfanyl groups’ roles in hydrogen bonding and hydrophobic interactions. For validation, compare predictions with bioassay data from structurally related compounds, such as fluorinated oxolane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.